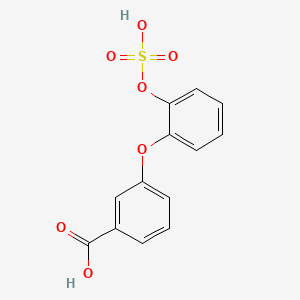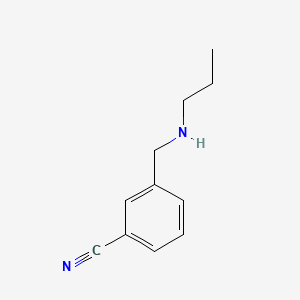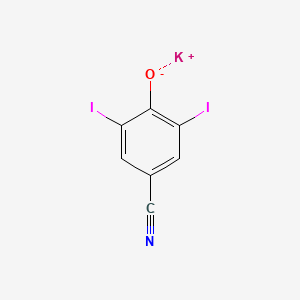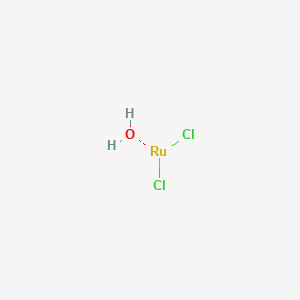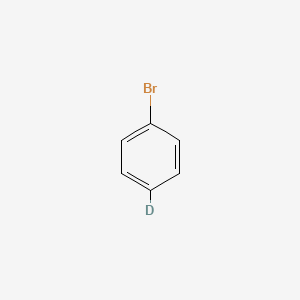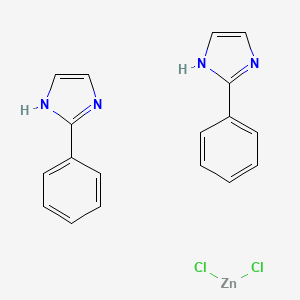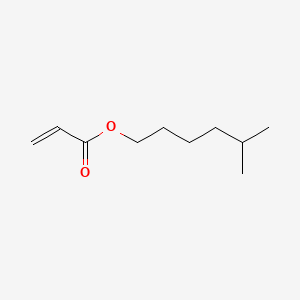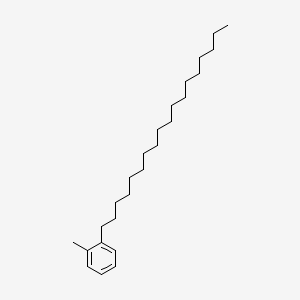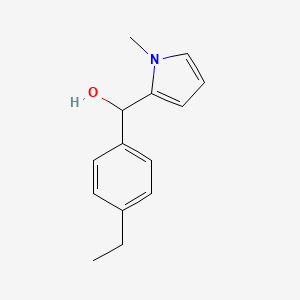![molecular formula C21H20N6O B12644219 [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of indazole, triazole, and piperidine moieties, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the indazole and triazole intermediates, which are then coupled with a phenyl group. The final step involves the introduction of the piperidine moiety through a nucleophilic substitution reaction. Common reagents used in these reactions include hydrazine, sodium azide, and various organic solvents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to ensure consistency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring may yield indazole-3-carboxylic acid, while reduction of the triazole ring can produce triazoline derivatives.
科学研究应用
Chemistry: In chemistry, [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The molecular pathways involved in its action are still under investigation, but initial studies suggest that it may influence signal transduction and gene expression.
相似化合物的比较
- [3-(1H-indazol-3-yl)phenyl]-piperidin-1-ylmethanone
- [4-(1H-indazol-3-yl)triazol-1-yl]benzene
- [3-(1H-indazol-3-yl)triazol-1-yl]piperidine
Comparison: Compared to these similar compounds, [3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions with biological targets, making it a more versatile and potentially more effective compound for various applications.
属性
分子式 |
C21H20N6O |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C21H20N6O/c28-21(26-11-4-1-5-12-26)15-7-6-8-16(13-15)27-14-19(23-25-27)20-17-9-2-3-10-18(17)22-24-20/h2-3,6-10,13-14H,1,4-5,11-12H2,(H,22,24) |
InChI 键 |
PCSKKKBOKABGBC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


